molecular formula C17H28N4O2 B2974205 N-cyclohexyl-4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide CAS No. 1170094-98-0

N-cyclohexyl-4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide

Cat. No. B2974205
CAS RN: 1170094-98-0
M. Wt: 320.437
InChI Key: YIFZIISFUQRZBB-UHFFFAOYSA-N
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Description

“N-cyclohexyl-4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide” is a complex organic compound. It contains an oxadiazole ring, which is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom . Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of the oxadiazole ring and the cyclohexyl and piperidine rings. The presence of these rings and the isopropyl group would contribute to the overall properties of the compound .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Oxadiazoles can participate in a variety of reactions due to the presence of the heterocyclic ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the oxadiazole, cyclohexyl, and piperidine rings, as well as the isopropyl group, would influence properties such as polarity, solubility, and reactivity .

Scientific Research Applications

Tubulin Inhibition and Antiproliferative Activity

N-cyclohexyl-4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide is part of a new chemical class of antiproliferative agents, specifically 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides. These compounds have been identified as tubulin inhibitors, demonstrating significant antiproliferative potency in assays. The biological activity profile, including COMPARE analysis and biochemical assays with pure tubulin, confirms their mechanism of action. Such compounds increase the number of mitotic cells following treatment, indicating their potential in cancer research and therapy as tubulin-targeting agents (Krasavin et al., 2014).

Antibacterial Properties

Compounds bearing the 1,3,4-oxadiazole moiety, similar to N-cyclohexyl-4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide, have attracted interest due to their broad biological activities, including antibacterial properties. Research involving N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide has revealed moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria. These findings underscore the potential of such compounds in developing new antibacterial agents (Khalid et al., 2016).

Synthetic Chemistry Applications

The reaction of cyclohexyl isocyanide with various aldehydes and 1,3-dicarbonyl compounds, catalyzed by piperidine, facilitates the efficient synthesis of 5-hydroxy-2H-pyrrol-2-one derivatives. This showcases the compound's role in synthetic chemistry, providing a convenient method for producing a range of potentially biologically active derivatives from readily available starting materials (Fan et al., 2007).

Future Directions

The future directions for research involving this compound would likely depend on its potential applications. Given the versatility of oxadiazoles, it could be used in a variety of fields, including medicinal chemistry, material science, and the development of high-energy molecules .

properties

IUPAC Name

N-cyclohexyl-4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O2/c1-12(2)15-19-20-16(23-15)13-8-10-21(11-9-13)17(22)18-14-6-4-3-5-7-14/h12-14H,3-11H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIFZIISFUQRZBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide

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